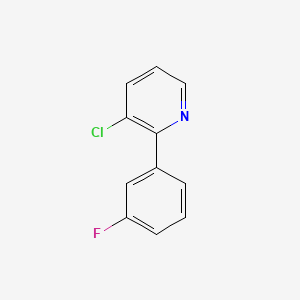

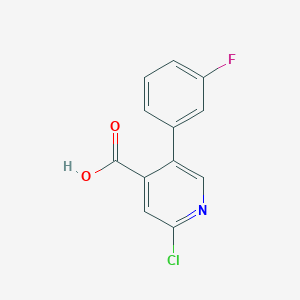

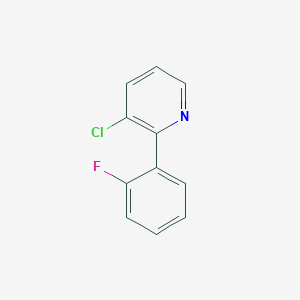

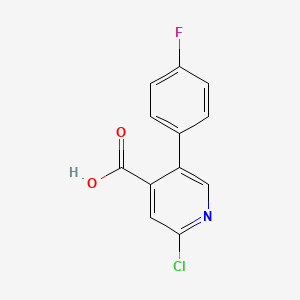

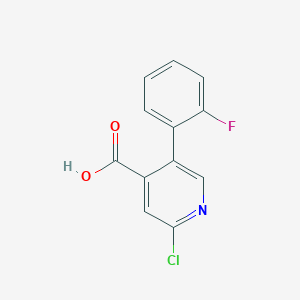

3-Chloro-2-(3-fluorophenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

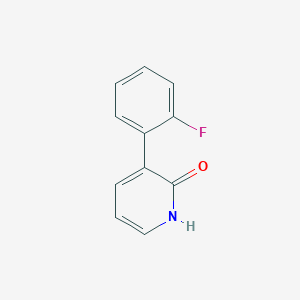

3-Chloro-2-(3-fluorophenyl)pyridine is a chemical compound with the molecular weight of 207.63 . It is a solid substance at room temperature . The IUPAC name for this compound is 3-chloro-2-(3-fluorophenyl)pyridine .

Synthesis Analysis

The synthesis of 3-Chloro-2-(3-fluorophenyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves the use of organic compounds containing fluorine . More specific details about the synthesis process can be found in the relevant scientific literature .Molecular Structure Analysis

The InChI code for 3-Chloro-2-(3-fluorophenyl)pyridine is 1S/C11H7ClFN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-(3-fluorophenyl)pyridine are complex and can vary depending on the specific conditions and reactants used . More detailed information about these reactions can be found in the relevant scientific literature .Physical And Chemical Properties Analysis

3-Chloro-2-(3-fluorophenyl)pyridine is a solid substance at room temperature . It has a molecular weight of 207.63 .Aplicaciones Científicas De Investigación

- The pyridine ring in 3-Chloro-2-(3-fluorophenyl)pyridine serves as a versatile scaffold for designing novel biologically active compounds . Medicinal chemists widely use pyrrolidine derivatives to create drugs for treating human diseases.

- Fluorinated pyridines play a crucial role in drug development. The synthesis of 2-fluoropyridine and 2,6-difluoropyridine involves reactions with complex AlF3 and CuF2 .

- Substituted phenyl azetidine-2-ones containing pyridine moieties exhibit antimicrobial activity. For instance, 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one shows potent activity against various strains .

Medicinal Chemistry and Drug Discovery

Fluorination Chemistry

Antimicrobial and Antiviral Properties

Safety and Hazards

The safety information for 3-Chloro-2-(3-fluorophenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for the research and application of 3-Chloro-2-(3-fluorophenyl)pyridine are promising. It is expected that many novel applications of this compound and its derivatives will be discovered in the future . The unique properties of the fluorine atom and the pyridine moiety make this compound an important structural motif in active agrochemical and pharmaceutical ingredients .

Mecanismo De Acción

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that 3-Chloro-2-(3-fluorophenyl)pyridine may interact with its targets through similar mechanisms.

Propiedades

IUPAC Name |

3-chloro-2-(3-fluorophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-10-5-2-6-14-11(10)8-3-1-4-9(13)7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCLKUWAVAILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(3-fluorophenyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)